Physicochemical Differentiation: Reduced Topological Polar Surface Area and Molecular Weight Versus the Bis-Tetrazole Analog SC-6262557
The target compound (C17H15N5O2S, MW 353.4 g/mol) exhibits a substantially lower topological polar surface area (tPSA, estimated ~82 Ų) and lower molecular weight compared to the closely related bis-tetrazole analog SC-6262557, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide (C16H13N9OS, MW 379 g/mol, tPSA 116.3 Ų, logP 1.86) [1]. SC-6262557 carries an additional tetrazole ring at the N-aryl para position, increasing its hydrogen-bond acceptor count from ~5 to 9 and raising tPSA by approximately 34 Ų — a difference that typically translates to reduced passive membrane permeability for the bis-tetrazole analog . The target compound's lower tPSA and MW values place it more favorably within typical oral drug-likeness parameter ranges (tPSA < 140 Ų, MW < 500 Da), suggesting superior cell-permeability potential.
| Evidence Dimension | Molecular weight, topological polar surface area (tPSA), hydrogen-bond acceptor count (Hacc), and calculated logP |
|---|---|
| Target Compound Data | MW 353.4 g/mol; estimated tPSA ~82 Ų; Hacc ~5; C17H15N5O2S [1] |
| Comparator Or Baseline | SC-6262557 (bis-tetrazole analog): MW 379 g/mol; tPSA 116.3 Ų; Hacc 9; logP 1.86; C16H13N9OS |
| Quantified Difference | MW difference: -25.6 g/mol (7.2% lower); tPSA difference: -34 Ų (29% lower); Hacc difference: -4 (44% fewer hydrogen-bond acceptors) |
| Conditions | Physicochemical properties from SpectraBase (target) and Hit2Lead/ChemBridge calculated data (comparator). Target logP not reported but predicted to differ from SC-6262557 due to replacement of tetrazole with acetyl group. |
Why This Matters
Lower tPSA and MW directly correlate with improved passive membrane permeability and oral bioavailability potential, making the target compound the preferred choice over SC-6262557 for cell-based phenotypic screening programs where intracellular target access is critical.
- [1] SpectraBase. Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]-. SpectraBase Compound ID: 8NKme6QHKIg. John Wiley & Sons, Inc. (2024-2025). Mol Weight: 353.4 g/mol; Molecular Formula: C17H15N5O2S. View Source
